2,3-Dihydro-2-phenylisoquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-11-16(13-7-2-1-3-8-13)10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
InChI Key |
CQVIOFNWDVRYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 2,3 Dihydro 2 Phenylisoquinolin 4 1h One
Reactions Involving the Carbonyl Group at C4
The carbonyl group at the C4 position is a primary site for chemical modification, susceptible to a range of nucleophilic additions and condensation reactions. These transformations are fundamental in constructing more complex molecular architectures.
Nucleophilic Additions
The electrophilic nature of the carbonyl carbon invites attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the C4-carbonyl group is a classic method for introducing alkyl or aryl substituents, yielding tertiary alcohols. For instance, the reaction of N-protected 2,3-dihydroquinolin-4-ones, analogous to the isoquinolinone system, with Grignard reagents followed by dehydration has been utilized to synthesize 3,4-diaryl-1,2,3,4-tetrahydroquinolines. researchgate.net A similar approach with 2,3-dihydro-2-phenylisoquinolin-4(1H)-one would be expected to produce the corresponding tertiary alcohol, which could serve as a precursor to various other derivatives.
Reformatsky Reaction: This reaction involves the use of an organozinc reagent, typically derived from an α-halo ester, to add to the carbonyl group, resulting in the formation of a β-hydroxy ester. wikipedia.orglibretexts.orglscollege.ac.inthermofisher.comorganic-chemistry.org This method provides a valuable route to extend the carbon chain at the C4 position with an ester functionality, which can be further manipulated. The general mechanism involves the formation of a zinc enolate that adds to the carbonyl, followed by acidic workup. wikipedia.org
| Reaction | Reagent | Product Type |
| Grignard Reaction | RMgX | Tertiary alcohol |
| Reformatsky Reaction | BrZnCH2COOR', then H3O+ | β-Hydroxy ester |
Condensation Reactions
Condensation reactions provide a powerful tool for forming new carbon-carbon double bonds at the C4 position, leading to a variety of α,β-unsaturated systems.
Mannich Reaction: The Mannich reaction involves the aminoalkylation of a carbon acid, in this case, the enolizable this compound, with formaldehyde (B43269) and a primary or secondary amine. youtube.com This reaction introduces an aminomethyl group at the C3 position adjacent to the carbonyl. Studies on analogous 2-aminoquinolin-4(1H)-ones have shown that they can act as both C- and N-nucleophiles in the Mannich reaction. nih.gov
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the carbonyl group into an alkene. derpharmachemica.com The reaction of this compound with a phosphonium (B103445) ylide would lead to the formation of a 4-alkylidene-2,3-dihydro-2-phenylisoquinolin-1(H)-one derivative. The nature of the ylide would determine the stereochemistry of the resulting double bond.
Knoevenagel Condensation: This condensation reaction occurs between the carbonyl group and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgresearchgate.net This reaction would yield a C4-substituted α,β-unsaturated compound, offering a pathway to introduce a variety of functional groups.
| Reaction | Reagents | Product Type |
| Mannich Reaction | CH2O, R2NH | 3-(Aminomethyl) derivative |
| Wittig Reaction | Ph3P=CHR | 4-Alkylidene derivative |
| Knoevenagel Condensation | Z-CH2-Z', Base | C4-substituted α,β-unsaturated compound |
Transformations of the Dihydroisoquinoline Ring System
The dihydroisoquinoline ring itself is amenable to various transformations, including oxidation, reduction, and rearrangement processes, which can significantly alter the core structure.
Oxidation and Reduction Reactions
Oxidation: The dihydroisoquinoline ring can be aromatized to the corresponding isoquinolinium salt or isoquinolin-4-one. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline is oxidized by monoamine oxidase to the N-methyl-isoquinolinium ion. acs.org Similarly, the oxidation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones to the corresponding quinazoline-2,4(1H,3H)-diones has been reported. nih.gov These examples suggest that this compound could be oxidized to 2-phenylisoquinolin-4(1H)-one under suitable conditions.
Reduction: The carbonyl group at C4 and the lactam functionality can be reduced to the corresponding alcohol and amine, respectively. Sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of ketones to secondary alcohols. lscollege.ac.inthermofisher.com The catalytic hydrogenation of quinazolinones has been shown to reduce the aromatic ring, leading to octahydroquinazolinone derivatives. nih.gov Applying similar conditions to this compound could lead to the reduction of the carbonyl and/or the dihydroisoquinoline ring.
| Reaction | Reagent/Condition | Product Type |
| Oxidation | Oxidizing agent (e.g., MAO) | Isoquinolin-4-one or Isoquinolinium salt |
| Reduction (Carbonyl) | NaBH4 | 4-Hydroxy-2,3-dihydro-2-phenylisoquinoline |
| Reduction (Ring) | Catalytic Hydrogenation (e.g., PtO2) | Tetrahydro- or octahydroisoquinoline derivative |
Ring-Opening and Rearrangement Processes
The dihydroisoquinoline ring can undergo cleavage or rearrangement under specific conditions, leading to novel heterocyclic systems.
Acid-Catalyzed Ring Opening: Under acidic conditions, the lactam bond can be susceptible to hydrolysis, leading to the opening of the heterocyclic ring. The specifics of this reaction would depend on the reaction conditions and the stability of the resulting intermediates. wikipedia.orgnih.govresearchgate.net
Beckmann Rearrangement: The oxime derived from this compound could potentially undergo a Beckmann rearrangement. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgsemanticscholar.org This acid-catalyzed reaction of an oxime leads to the formation of an amide. In the case of a cyclic oxime, this rearrangement would result in a ring-expanded lactam.
Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid, leading to the insertion of a nitrogen atom and the formation of a lactam. derpharmachemica.comresearchgate.netnsf.govlibretexts.org This reaction could potentially be used to convert this compound into a ring-expanded diazepinone derivative.
| Reaction | Reagents | Potential Product |
| Acid-Catalyzed Ring Opening | H3O+ | Ring-opened amino acid derivative |
| Beckmann Rearrangement | 1. NH2OH; 2. Acid | Ring-expanded lactam |
| Schmidt Reaction | HN3, H+ | Ring-expanded diazepinone |
Functionalization of the Phenyl Substituent at N2
The phenyl group attached to the nitrogen at the N2 position provides another avenue for derivatization through electrophilic aromatic substitution reactions.
Halogenation: Direct halogenation of the N-phenyl ring can be achieved using reagents like N-chlorosuccinimide (NCS) or bromine in the presence of a base. organic-chemistry.org Studies on 2,3-dihydro-4(1H)-quinazolinones have shown that direct halogenation can occur at the 6 and 8 positions of the quinazolinone ring. nih.gov Similar reactivity would be expected for the N-phenyl group of the target compound, leading to mono- or di-halogenated derivatives depending on the reaction conditions.
Friedel-Crafts Reaction: The N-phenyl group can undergo Friedel-Crafts alkylation or acylation to introduce alkyl or acyl groups onto the aromatic ring. wikipedia.org These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The position of substitution on the phenyl ring would be directed by the electronic nature of the dihydroisoquinolinone moiety.
| Reaction | Reagents | Product Type |
| Halogenation | NCS or Br2/Et3N | Halogenated N-phenyl derivative |
| Friedel-Crafts Alkylation | R-X, AlCl3 | Alkylated N-phenyl derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acylated N-phenyl derivative |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the aromatic rings of the isoquinolinone scaffold. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents on the aromatic rings. The first step of the mechanism, which is rate-determining, involves the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation intermediate. uci.edu A subsequent proton loss regenerates the aromatic system. uci.edu
Common EAS reactions include nitration and halogenation. masterorganicchemistry.com For the isoquinolinone core, the fused benzene (B151609) ring is deactivated by the adjacent amide carbonyl group, which directs incoming electrophiles to the meta position. Conversely, the N-phenyl ring is activated by the nitrogen atom, which acts as an ortho, para-director. libretexts.org The interplay of these electronic effects and steric hindrance determines the final product distribution.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Aromatic Ring | Directing Group(s) | Predicted Position of Substitution | Activating/Deactivating Effect |
|---|---|---|---|
| Isoquinolinone Benzene Ring | Amide (C=O and N) | C6 and C8 | Deactivating |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Directed Ortho Metalation
Directed ortho metalation (DoM) offers a powerful method for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This strategy overcomes the limitations of classical electrophilic substitution by utilizing the coordinating ability of a heteroatom-containing group to direct a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. baranlab.orgchem-station.com This generates a stabilized organometallic intermediate that can be trapped with various electrophiles. wikipedia.org
In this compound, the amide carbonyl group can serve as an effective DMG. The coordination of the organolithium reagent to the carbonyl oxygen directs deprotonation to the C5 position of the isoquinolinone ring. Similarly, the nitrogen atom can direct metalation to the ortho positions of the N-phenyl ring. The choice of base, solvent, and temperature is critical to control the selectivity between these potential sites.
Regioselective C-H Functionalization of the Isoquinolinone Core
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which provides a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov
Direct C-H Activation Methods
Transition-metal catalysis is a cornerstone of direct C-H activation. mdpi.com Metals such as palladium, rhodium, and ruthenium can reversibly cleave C-H bonds and mediate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov These reactions often employ a directing group to ensure high regioselectivity. For the isoquinolinone scaffold, the amide carbonyl can act as an internal directing group, guiding the metal catalyst to functionalize specific C-H bonds. For instance, palladium-catalyzed C-H activation has been utilized for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of various isoquinoline (B145761) derivatives. acs.org
Functionalization at C1, C3, and Aromatic Ring Positions
The isoquinolinone core presents several C-H bonds that can be selectively functionalized.
Aromatic Ring Positions: As discussed in the context of DoM, the C5 position is a prime target for functionalization directed by the carbonyl group. Transition-metal-catalyzed C-H activation can also be directed to this position, as well as other positions on the fused benzene ring, depending on the specific catalyst and directing group strategy employed. researchgate.net
C1 and C3 Positions: The methylene protons at the C1 and C3 positions are activated by the adjacent carbonyl and nitrogen atoms, respectively. The C3 position, being alpha to the nitrogen, can be involved in reactions such as oxidation or substitution. The C1 position, being alpha to the carbonyl, possesses acidic protons and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of a wide range of functional groups at this position.
Table 2: Potential Sites for C-H Functionalization
| Position | Activating Group | Potential Reaction Type | Notes |
|---|---|---|---|
| C1 | Carbonyl (C=O) | Enolate chemistry, Aldol reactions, Alkylation | Requires a suitable base for deprotonation. |
| C3 | Nitrogen | Oxidation, Radical reactions | Reactivity depends on the N-substituent. |
| C5 | Carbonyl (C=O) | Directed Ortho Metalation, Pd-catalyzed C-H activation | Directed by the carbonyl oxygen. |
| C6/C8 | Amide functionality | Electrophilic Aromatic Substitution | Generally deactivated, requires forcing conditions. |
Derivatization for Analytical and Spectroscopic Purposes
The derivatization of the this compound scaffold can be strategically employed to introduce functionalities that facilitate its detection and characterization by various analytical and spectroscopic techniques. The introduction of chromophores or fluorophores can enable UV-Vis or fluorescence spectroscopy, respectively. For instance, coupling reactions at the aromatic rings could be used to attach highly conjugated systems that alter the spectroscopic properties of the molecule.
Furthermore, specific functional groups can be introduced to act as reporters in nuclear magnetic resonance (NMR) spectroscopy, such as fluorine-containing moieties for ¹⁹F NMR. Derivatization can also be performed to enhance ionization efficiency or induce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation and quantification. The synthesis of various 2,3-disubstituted quinazolin-4(3H)-one derivatives and their spectral characterization provides a basis for understanding how structural modifications impact their analytical signatures. sapub.org
Mechanistic Investigations into the Synthesis and Transformations of 2,3 Dihydro 2 Phenylisoquinolin 4 1h One
Reaction Pathway Elucidation for Dihydroisoquinolinone Formation
The formation of the 2,3-dihydro-2-phenylisoquinolin-4(1H)-one core can be achieved through various synthetic strategies, with transition-metal-catalyzed reactions being particularly prevalent. Understanding the intricate steps involved in these transformations is key to controlling the reaction outcome.
The reaction pathways for the synthesis of isoquinolinones are often characterized by the formation of key intermediates and transition states that dictate the course of the reaction. While direct mechanistic studies on this compound are limited, valuable insights can be drawn from closely related systems.
In rhodium(II)-catalyzed reactions involving the formal aromatic C-H insertion of diazoacetamides, the formation of a rhodium carbenoid intermediate is a critical first step. nih.gov The subsequent intramolecular reaction is proposed to proceed through a six-membered, boat-like transition state, which is favored over a chair-like conformation typically seen in aliphatic systems. nih.gov This preference is a key factor in determining the stereoselectivity of the cyclization. nih.gov
Palladium-catalyzed syntheses of related 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and allenoic acid esters are suggested to involve the formation of a palladacycle intermediate. baranlab.org This is followed by coordination and insertion of the allene, leading to a vinyl palladium species that undergoes reductive elimination to furnish the final product. baranlab.org
In non-metallic approaches, such as those mediated by the hypervalent iodine reagent (phenyliodonio)sulfamate (PISA), the reaction of o-alkenylbenzamides is proposed to proceed through a nitrenium ion intermediate. wikipedia.orgprinceton.edu The formation of this electrophilic nitrogen species is followed by nucleophilic attack of the tethered olefin to complete the cyclization. princeton.edu
Transition-metal catalysis is a cornerstone in the synthesis of isoquinolinone derivatives. A generalized catalytic cycle for a palladium-catalyzed C-H activation/annulation reaction to form a dihydroisoquinolinone structure can be proposed based on existing literature for related compounds. baranlab.org
The cycle typically begins with the coordination of the palladium(II) catalyst to the starting material, such as an N-substituted benzamide. This is followed by a C-H activation step, often assisted by a directing group on the amide, to form a five-membered palladacycle intermediate. baranlab.org The subsequent step involves the coordination and migratory insertion of the coupling partner, for instance, an alkene or alkyne, into the palladium-carbon bond. This insertion step is often crucial for determining the regioselectivity of the final product. The resulting seven-membered palladacycle then undergoes reductive elimination to form the desired dihydroisoquinolinone product and regenerate the active palladium(II) catalyst, thus closing the catalytic cycle. In some pathways, a Pd(II)/Pd(IV) cycle is proposed, particularly in dehydrogenative cross-coupling reactions. organic-chemistry.org
Similarly, for rhodium(III)-catalyzed syntheses, the catalytic cycle is initiated by a C-H bond activation to form a rhodacycle intermediate. libretexts.org This is followed by insertion of the coupling partner and subsequent reductive elimination to yield the product and regenerate the active Rh(III) species. libretexts.org
Stereochemical Mechanism Determination
The stereochemistry of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry. The control of stereoselectivity during synthesis is achieved through various mechanistic principles.
In asymmetric syntheses, chiral catalysts are employed to create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. For instance, chiral phosphoric acids have been used to catalyze the Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines, demonstrating the influence of the catalyst's chiral backbone on the stereochemical outcome. acs.org
A proposed stereochemical model for the enantioselective synthesis of isoquinolinones via C-H activation involves the use of chiral cyclopentadienyl (B1206354) ligands on the metal center. acs.org The specific geometry of the chiral ligand is thought to control the orientation of the substrates as they approach the metal center, thereby directing the formation of a specific stereoisomer. acs.org
In reactions involving the formation of dienamine intermediates from chiral primary amine catalysts, the stereochemistry of the final product is determined by the facial selectivity of the subsequent cycloaddition step. beilstein-journals.org The chiral amine auxiliary effectively blocks one face of the dienamine, allowing the electrophile to attack from the less hindered side, thus establishing the desired stereocenter. beilstein-journals.org
Studies on Regio- and Chemoselectivity
The synthesis of this compound often involves reactions where multiple isomers could potentially form. Therefore, understanding and controlling the regio- and chemoselectivity are paramount.
A notable example of controlling chemoselectivity is the solvent-dependent synthesis of different isoquinolinone isomers from o-alkenylbenzamide derivatives using the hypervalent iodine reagent PISA. wikipedia.orgprinceton.edu In acetonitrile (B52724), the reaction yields 4-substituted isoquinolinones, while in wet hexafluoro-2-isopropanol (HFIP), the corresponding 3-substituted isomers are formed. wikipedia.orgprinceton.edu This remarkable solvent-dependent switch in selectivity is attributed to different reaction mechanisms operating in the two solvents. In acetonitrile, the proposed mechanism involves the formation of a nitrenium ion followed by intramolecular cyclization. princeton.edu In contrast, the mechanism in wet HFIP is thought to involve the formation of an iodonium (B1229267) intermediate that directs the cyclization to a different position. organic-chemistry.org
The following table summarizes the effect of the solvent on the chemoselectivity of the PISA-mediated cyclization of an exemplary o-alkenylbenzamide.
| Solvent | Product |
| Acetonitrile | 4-substituted isoquinolinone |
| Hexafluoro-2-isopropanol (wet) | 3-substituted isoquinolinone |
Regioselectivity in transition-metal-catalyzed reactions is often governed by the nature of the ligand attached to the metal center. nih.gov Different ligands can exert distinct steric and electronic effects, influencing which C-H bond is activated or the orientation of substrate coordination, thereby directing the reaction to a specific site. nih.gov For instance, in palladium-catalyzed heteroannulation reactions, the choice of phosphine (B1218219) ligand can be critical in controlling the regiochemical outcome.
Kinetic Analysis of Reaction Steps
Kinetic studies provide quantitative insights into reaction mechanisms, helping to identify the rate-determining step and understand the factors that influence the reaction rate. While detailed kinetic data for the synthesis of this compound is not extensively available, kinetic isotope effect (KIE) studies on related systems offer valuable information.
These findings suggest that for similar palladium-catalyzed syntheses of this compound, the cleavage of an aliphatic C-H bond, if present in the reaction mechanism, could be the slowest step in the catalytic cycle.
Solvent and Temperature Effects on Reaction Mechanisms
Solvent and temperature are critical reaction parameters that can profoundly influence the reaction mechanism, and consequently, the yield, selectivity, and reaction rate.
As highlighted in the section on regio- and chemoselectivity, the choice of solvent can dramatically alter the reaction pathway. The PISA-mediated synthesis of isoquinolinones serves as a prime example, where switching from acetonitrile to wet HFIP leads to the formation of a different constitutional isomer. wikipedia.orgprinceton.edu This is attributed to the ability of HFIP, a highly polar and hydrogen-bond-donating solvent, to stabilize different intermediates and transition states compared to the more polar aprotic solvent, acetonitrile. wikipedia.orgprinceton.edu
Temperature also plays a crucial role in reaction mechanisms. Higher temperatures generally increase the reaction rate by providing the necessary activation energy for the reaction to proceed. However, in some cases, elevated temperatures can lead to undesired side reactions or decomposition of thermally sensitive intermediates. For instance, in some asymmetric syntheses, lowering the reaction temperature can enhance the enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. beilstein-journals.org The optimal temperature for a given reaction is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity.
The following table provides a qualitative summary of the general effects of solvent and temperature on the synthesis of dihydroisoquinolinones based on literature for related compounds.
| Parameter | Effect on Reaction Mechanism |
| Solvent Polarity | Can influence the solubility of reactants and catalysts, and stabilize charged intermediates and transition states. |
| Solvent Coordinating Ability | Coordinating solvents can interact with the metal center in catalytic reactions, affecting catalyst activity and selectivity. |
| Temperature | Affects the reaction rate (Arrhenius equation). Can influence selectivity by overcoming or favoring certain activation energy barriers. |
Computational and Theoretical Chemistry Studies of 2,3 Dihydro 2 Phenylisoquinolin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 2,3-dihydro-2-phenylisoquinolin-4(1H)-one. These methods allow for the detailed examination of its electronic structure, geometry, and the prediction of its spectroscopic signatures.
The electronic structure of a molecule is foundational to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical behavior by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org
For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atom, while the LUMO is often centered on the carbonyl group and the fused aromatic system, which can accept electron density. youtube.com Computational studies on analogous heterocyclic systems provide insight into the typical values for these electronic properties.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.45 | Indicates kinetic stability and chemical reactivity. |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.80 | Energy released when an electron is added. |
Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for interpreting its activity. Computational methods are used to determine the most stable conformation by calculating the potential energy surface. The heterocyclic dihydroisoquinolinone ring is not planar and typically adopts a stable conformation such as a half-chair or sofa form to minimize ring strain. nih.gov
The orientation of the phenyl group at the N2 position is also significant. The torsion angle between the phenyl ring and the isoquinolinone core is optimized to balance electronic conjugation and steric repulsion. Studies on similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that phenyl rings tend to adopt pseudo-equatorial positions to enhance stability. nih.gov X-ray crystallography and theoretical calculations on related dihydroisoquinolinone structures confirm that specific dihedral angles define the preferred conformation in both solid and solution states. mdpi.com
| Parameter | Typical Calculated Value |
|---|---|
| C=O Bond Length | 1.23 Å |
| C4-C4a Bond Length | 1.51 Å |
| N2-C1 Bond Length | 1.46 Å |
| N2-C(Phenyl) Bond Angle | 118.5° |
| C1-N2-C3 Bond Angle | 115.0° |
| C1-N2-C(Phenyl)-C(Phenyl) Dihedral Angle | ~45-60° |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which serves as a valuable tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. scielo.org.za By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated that often show excellent correlation with experimental results obtained in solution. scielo.org.za
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. scielo.org.za This approach calculates the energies of electronic transitions from the ground state to various excited states. The calculations yield the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the position and intensity of peaks in the experimental spectrum. scielo.org.zanih.gov For molecules with extensive conjugation like this compound, transitions often involve π → π* excitations within the aromatic systems. scielo.org.za
| Spectroscopy Type | Predicted Peak/Shift | Associated Transition/Proton/Carbon |
|---|---|---|
| UV-Vis (λmax) | ~285 nm | π → π* transition (phenyl rings) |
| UV-Vis (λmax) | ~330 nm | n → π* transition (carbonyl group) |
| ¹H NMR (δ) | ~4.5 ppm | CH₂ protons at C1 |
| ¹H NMR (δ) | ~3.8 ppm | CH₂ protons at C3 |
| ¹³C NMR (δ) | ~165 ppm | Carbonyl carbon (C4) |
| ¹³C NMR (δ) | ~140 ppm | Quaternary aromatic carbons |
Reaction Mechanism Simulations and Energy Profile Calculations
Computational chemistry is a powerful asset for elucidating the detailed pathways of chemical reactions. By simulating reaction mechanisms, it is possible to calculate the energy profiles, identify intermediates, and characterize the transition states that connect them. This information is vital for understanding reaction kinetics and selectivity.
A transition state (TS) represents the highest energy point along a reaction coordinate. Computationally, a TS is located on the potential energy surface as a first-order saddle point. Its structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactant to product. researchgate.net For reactions involving the synthesis of the dihydroisoquinolinone core, such as cyclization reactions, computational modeling can precisely map the geometry and energy of the key transition states, providing insight into the bond-forming and bond-breaking processes.
Many chemical reactions can potentially yield multiple products. Computational methods can effectively explain and predict the selectivity (chemo-, regio-, or stereoselectivity) of a reaction by comparing the activation energies (the energy difference between the reactants and the transition state) for all possible pathways. The pathway with the lowest activation energy will be kinetically favored, leading to the major product. researchgate.net
For example, in the synthesis of functionalized 2,3-dihydroquinolin-4(1H)-ones, computational studies have been used to rationalize why certain catalysts or reaction conditions favor the formation of the quinolinone over other potential products like quinolines or N-alkenylindoles. researchgate.netrsc.org By calculating the energy profiles for competing reaction pathways, researchers can understand the subtle electronic and steric factors that govern the reaction's outcome, enabling the rational design of more efficient and selective synthetic methods. researchgate.net
Advanced Computational Methodologies (e.g., QM/MM, Ab Initio Molecular Dynamics)
No studies employing Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods or Ab Initio Molecular Dynamics simulations for this compound have been found in the searched scientific literature. Such studies would be valuable for understanding complex chemical processes, such as enzyme-ligand interactions or reaction dynamics in solution, but this level of computational investigation has not been reported for this specific molecule.
Structure-Property Relationships Derived from Theoretical Models
There is a lack of published research detailing the structure-property relationships for this compound as derived from theoretical models. While computational methods are frequently used to establish correlations between the molecular structure of a compound and its physicochemical properties (e.g., electronic, optical, or reactivity properties), no such theoretical studies have been specifically published for this compound.
Precursors and Building Blocks for 2,3 Dihydro 2 Phenylisoquinolin 4 1h One Synthesis
Design Principles for Key Starting Materials
The rational design of starting materials for the synthesis of 2,3-Dihydro-2-phenylisoquinolin-4(1H)-one is rooted in retrosynthetic analysis. This approach involves strategically disconnecting the target molecule to identify simpler, more readily available precursors. Two primary disconnection strategies guide the design of the key building blocks.
Strategy A: Disconnection of the N2-C3 and C4a-C8a bonds
This approach simplifies the target molecule into a substituted N-phenyl-2-methylbenzoic acid derivative and a one-carbon electrophile. The core principle here is the formation of the heterocyclic ring through an intramolecular cyclization. The N-phenyl group and the substituent on the benzoic acid are introduced early in the synthetic sequence.
Strategy B: Disconnection of the C4-C4a and N2-C1 bonds
This alternative strategy leads to precursors such as a substituted anthranilic acid derivative and a phenyl-containing two-carbon unit. This method often involves the construction of an intermediate that subsequently undergoes intramolecular ring closure.
The choice between these strategies dictates the specific functionalities required in the starting materials. Key considerations in the design of these precursors include:
Positional Isomerism: The substituents on both the phenyl and isoquinoline (B145761) rings must be correctly positioned in the starting materials to ensure the desired final product.
Reactive Functional Groups: The precursors must contain appropriate functional groups that can participate in the key bond-forming reactions, such as cyclization. These often include carboxylic acids, aldehydes, ketones, or halides.
Stability and Compatibility: The designed starting materials should be stable under the reaction conditions required for subsequent steps and the functional groups present should be compatible with each other to avoid unwanted side reactions.
A tabulated comparison of the two main retrosynthetic approaches is presented below:
| Retrosynthetic Approach | Key Precursors | Bond Formations | Advantages |
| Strategy A | N-Phenyl-2-substituted benzoic acid derivatives | Intramolecular cyclization | Convergent synthesis, allows for late-stage diversification |
| Strategy B | Substituted anthranilic acids and phenyl acetyl derivatives | Intermolecular condensation followed by cyclization | Utilizes readily available anthranilic acids |
Synthesis of N-Phenyl-2-substituted Benzoic Acid Derivatives
A crucial precursor for the synthesis of this compound is an appropriately substituted N-phenyl-2-aminobenzoic acid derivative. One effective method for the synthesis of these compounds is the Ullmann condensation, which involves the copper-catalyzed coupling of an aniline (B41778) with a 2-halobenzoic acid. ekb.eg
A more contemporary and often higher-yielding approach involves the nucleophilic aromatic substitution of a fluorine atom in a 2-fluorobenzoic acid derivative by an aniline. researchgate.net This reaction is typically promoted by a strong base, such as lithium amide. researchgate.net The general scheme for this synthesis is as follows:
Scheme 1: Synthesis of N-Phenyl-2-aminobenzoic Acid Derivatives
A variety of substituted anilines and 2-fluorobenzoic acids can be employed to generate a library of N-phenyl-2-aminobenzoic acid derivatives, which are versatile precursors for the target isoquinolinone.
Preparation of Suitable Carbonyl Precursors
The synthesis of this compound often proceeds through an intramolecular cyclization reaction, which necessitates the presence of a carbonyl group at the ortho position of the benzoic acid precursor. Two key carbonyl precursors are 2-formylbenzoic acid and 2-acetylbenzoic acid.
2-Formylbenzoic Acid (2-Carboxybenzaldehyde):
This compound exists in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide. wikipedia.org It can be synthesized through the oxidation of phthalide (B148349). wikipedia.org A common method involves the bromination of phthalide to form 2-bromophthalide, followed by hydrolysis to yield 2-formylbenzoic acid. wikipedia.org
| Starting Material | Reagents | Product | Reference |
| Phthalide | 1. Br22. H2O, heat | 2-Formylbenzoic acid | wikipedia.org |
2-Acetylbenzoic Acid:
Also known as acetophenone-2-carboxylic acid, this precursor can be synthesized through the oxidation of 3,4-dimethylacetophenone. google.com Another route involves the Friedel-Crafts acylation of a protected benzoic acid derivative.
| Starting Material | Reagents | Product | Reference |
| 3,4-Dimethylacetophenone | H2O2, catalyst | 2-Acetyl-4-methylbenzoic acid | google.com |
These carbonyl-containing benzoic acids can then be coupled with anilines to form the necessary precursors for the final cyclization step.
Exploitation of Readily Available Reagents
The synthesis of this compound and its precursors can be achieved using a variety of readily available and cost-effective reagents.
Friedel-Crafts Acylation:
This classic reaction is often employed to introduce the acyl group onto the aromatic ring. Common and readily available Lewis acid catalysts for this reaction include aluminum chloride (AlCl3), ferric chloride (FeCl3), and zinc chloride (ZnCl2). nih.govwikipedia.org The acylating agent is typically an acyl chloride or an acid anhydride. nih.govwikipedia.org
Intramolecular Cyclization:
The key ring-closing step to form the isoquinolinone can be promoted by various common reagents:
Brønsted Acids: Strong protic acids such as sulfuric acid (H2SO4) and polyphosphoric acid (PPA) are frequently used to catalyze intramolecular cyclizations. nih.gov Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, is another powerful and readily available option. researchgate.net
Lewis Acids: In addition to their role in Friedel-Crafts reactions, Lewis acids like aluminum chloride can also facilitate the intramolecular cyclization.
Copper and Palladium Catalysts: For syntheses involving Ullmann-type couplings to form the N-phenyl bond, copper-based catalysts are readily available. ekb.eg Palladium catalysts, while more expensive, are highly efficient for various cross-coupling reactions that may be employed in more complex synthetic routes. nih.gov
The following table summarizes some readily available reagents and their applications in the synthesis of precursors for this compound:
| Reagent | Type | Application |
| Aluminum Chloride (AlCl3) | Lewis Acid | Friedel-Crafts acylation, Intramolecular cyclization |
| Sulfuric Acid (H2SO4) | Brønsted Acid | Intramolecular cyclization |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Intramolecular cyclization |
| Copper(I) Iodide (CuI) | Catalyst | Ullmann condensation |
| Palladium on Carbon (Pd/C) | Catalyst | Hydrogenation/Reduction reactions |
By leveraging these fundamental design principles and synthetic methodologies with readily available reagents, a robust and efficient pathway to this compound can be established.
Emerging Methodologies and Future Directions in 2,3 Dihydro 2 Phenylisoquinolin 4 1h One Chemistry
Novel Catalytic Systems for Efficient Synthesis
The development of efficient synthetic routes to the isoquinolinone core heavily relies on advancements in catalysis. Traditional methods often require harsh conditions, stoichiometric reagents, and multistep procedures. Modern research focuses on transition-metal-catalyzed reactions that proceed with high atom economy, regioselectivity, and functional group tolerance. nih.gov
Palladium and Rhodium complexes have proven to be particularly effective. Palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with allenes, for instance, provides a regioselective pathway to substituted 3,4-dihydroisoquinolin-1(2H)-ones under relatively mild conditions. mdpi.com Similarly, Rhodium(III)-catalyzed C-H activation and annulation strategies have been developed, enabling the synthesis of complex isoquinolinone derivatives, including those bearing α-amino acid moieties. nih.gov These methods often involve the use of a directing group to guide the metal catalyst to a specific C-H bond, ensuring high selectivity. researchgate.net
Beyond palladium and rhodium, other transition metals such as cobalt, copper, and silver have been employed in the synthesis of isoquinoline (B145761) and isoquinolinone structures. nih.govorganic-chemistry.org Furthermore, a move towards more sustainable and cost-effective systems includes the exploration of non-metallic reagents. Hypervalent iodine compounds, for example, have been utilized to mediate the synthesis of isoquinolinone scaffolds, offering an environmentally friendly alternative to some metal catalysts. nih.gov The development of ligand-free catalytic systems also contributes to simplifying procedures and reducing costs. nih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium(II) complexes | C-H Activation/Annulation | High regioselectivity; mild conditions; compatible with various functional groups. | mdpi.com |
| Rhodium(III) complexes (e.g., [Cp*RhCl2]2) | C-H Activation/Annulation | Effective for annulation with alkynes and other coupling partners; enables synthesis of complex derivatives. | nih.gov |
| Cobalt complexes | C-H Coupling/Cyclization | Utilizes directing groups for high reactivity and selectivity. | organic-chemistry.org |
| Hypervalent Iodine (e.g., PISA) | Oxidative Annulation/Cyclization | Metal-free alternative; environmentally benign; solvent-dependent chemoselectivity. | nih.gov |
| Copper(I) complexes | Tandem/Cascade Reactions | Enables multi-component reactions to build densely functionalized isoquinolines. | organic-chemistry.org |
Continuous Flow and Microreactor Technologies
Continuous flow chemistry and microreactor technologies are revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch processing. scispace.comkrishisanskriti.org These technologies utilize micro-scale channels for chemical reactions, providing superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This precise control leads to improved reaction yields, higher selectivity, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. nih.govbeilstein-journals.org
Photo- and Electro-Chemical Approaches to Synthesis
Photochemistry and electrochemistry are emerging as powerful and sustainable tools in organic synthesis, offering alternative activation modes that avoid the need for harsh reagents. mdpi.com Photoredox catalysis, in particular, has gained traction for C-H functionalization reactions relevant to isoquinoline synthesis. This approach uses light to generate highly reactive radical intermediates under mild conditions, enabling transformations that are often complementary to traditional thermal methods. The photochemical functionalization of related heterocyclic diazo compounds has demonstrated the potential to introduce a variety of substituents onto the isoquinoline framework. nih.gov
Electro-organic synthesis provides another green alternative by using electrical current to drive redox reactions. researchgate.net This method obviates the need for stoichiometric chemical oxidants or reductants, reducing waste and improving the environmental profile of the synthesis. Electrochemical methods have been successfully applied to the synthesis of related nitrogen heterocycles like isoquinolinones and quinazolinones, often through oxidative annulation or cyclization reactions. researchgate.netnih.gov These approaches are highly tunable by controlling the applied voltage or current, allowing for fine control over reactivity and selectivity. The application of these photo- and electro-chemical strategies to the synthesis of 2,3-dihydro-2-phenylisoquinolin-4(1H)-one represents a promising future direction for developing cleaner and more efficient synthetic protocols. mdpi.comresearchgate.net
Bio-Inspired and Enzymatic Transformations
Nature provides a rich blueprint for the synthesis of complex molecules, and chemists are increasingly turning to bio-inspired and enzymatic methods to construct nitrogen-containing heterocycles. nih.govwikipedia.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild, environmentally benign conditions, typically in aqueous media. researchgate.netresearchgate.net While the direct enzymatic synthesis of this compound is not yet established, the broader field of biocatalysis for N-heterocycle synthesis is rapidly advancing. nih.govresearchgate.net
Enzymes such as monoamine oxidases, transaminases, and lipases have been employed in the synthesis of various heterocyclic compounds. researchgate.netnih.gov For instance, lipase-catalyzed Mannich reactions have been used to create new heterocyclic bases. nih.gov The future application of this technology to isoquinolinone synthesis could involve screening for novel enzymes or engineering existing ones to accept the necessary substrates. This could lead to highly enantioselective syntheses of chiral isoquinolinone derivatives, a significant challenge for many traditional chemical methods. Bio-inspired synthetic strategies, which mimic the steps of natural product biosynthesis, can also provide inspiration for novel, efficient chemical pathways to the isoquinolinone core. wikipedia.org
Computational-Guided Design and Synthesis
Computational chemistry has become an indispensable tool in modern synthetic planning and development. In silico methods, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways, predict the stability of intermediates and transition states, and understand the electronic properties of molecules. nih.govfigshare.com Such studies can elucidate reaction mechanisms for the formation of isoquinolines, helping to optimize reaction conditions and predict the outcomes of new catalytic systems. researchgate.netresearchgate.net
Beyond mechanistic studies, computational tools are pivotal in the rational design of novel molecules and synthetic routes. Virtual screening and molecular docking can be used to design derivatives of this compound with specific biological targets in mind, guiding synthetic efforts toward compounds with higher potential for desired activities. nih.govnih.gov For example, computational approaches have been used to design and evaluate new tetrahydroisoquinoline-based compounds as potential antagonists for specific biological targets. mdpi.comresearchgate.net By predicting properties such as reactivity, stability, and potential biological activity, computational-guided design helps to minimize trial-and-error experimentation, saving time and resources and accelerating the discovery of new functional molecules based on the isoquinolinone scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
